molecular formula C13H15N3O2S B11122347 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11122347
M. Wt: 277.34 g/mol
InChI Key: XIHFIUMEMVFQLQ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with dimethyl groups, a thiadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenating agent to form 3,4-dimethylphenoxy halide.

    Formation of the Thiadiazole Intermediate: 5-methyl-1,3,4-thiadiazole-2-amine is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The phenoxy halide and thiadiazole amine are coupled under suitable conditions, often using a base such as sodium hydride or potassium carbonate, to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions may target the acetamide moiety, potentially converting it to an amine.

    Substitution: The phenoxy and thiadiazole rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction Products: Amines or other reduced forms of the acetamide moiety.

    Substitution Products: Various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The thiadiazole ring and phenoxy group could play key roles in binding to molecular targets, while the acetamide moiety may influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the methyl group on the thiadiazole ring.

    2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide: Contains an oxadiazole ring instead of a thiadiazole ring.

    2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2,4-triazol-2-yl)acetamide: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

The presence of both the dimethylphenoxy group and the 5-methyl-1,3,4-thiadiazole ring in 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide imparts unique chemical and biological properties. The specific substitution pattern and ring structure may confer distinct reactivity and binding characteristics compared to similar compounds.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H15N3O2S/c1-8-4-5-11(6-9(8)2)18-7-12(17)14-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,16,17)

InChI Key

XIHFIUMEMVFQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NN=C(S2)C)C

Origin of Product

United States

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